

# 2-Amino-4-tert-butylphenol structural formula and IUPAC name

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## Compound of Interest

Compound Name: 2-Amino-4-tert-butylphenol

Cat. No.: B071990

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## An In-depth Technical Guide on 2-Amino-4-tert-butylphenol

This guide provides detailed information on the chemical compound **2-Amino-4-tert-butylphenol**, focusing on its structural formula and standardized nomenclature.

IUPAC Name: **2-amino-4-tert-butylphenol**[\[1\]](#)[\[2\]](#)

## Structural Formula and Molecular Information

**2-Amino-4-tert-butylphenol** is an organic compound characterized by a phenol ring substituted with both an amino group and a tert-butyl group.[\[3\]](#) The structure consists of a central benzene ring with a hydroxyl (-OH) group, defining it as a phenol. An amino (-NH<sub>2</sub>) group is attached to the carbon atom adjacent to the hydroxyl-substituted carbon (position 2), and a tert-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>) is bonded to the carbon atom at position 4 relative to the hydroxyl group.[\[3\]](#)

Molecular Formula: C<sub>10</sub>H<sub>15</sub>NO[\[1\]](#)[\[2\]](#)[\[3\]](#)

Key Structural Features:

- Phenol Backbone: A benzene ring with an attached hydroxyl group.
- Amino Group: An -NH<sub>2</sub> substituent at the C2 position.

- Tert-butyl Group: A bulky  $(CH_3)_3C$ - substituent at the C4 position.

Below is a two-dimensional representation of the chemical structure of **2-Amino-4-tert-butylphenol**, generated using the Graphviz DOT language.

Caption: 2D structure of **2-Amino-4-tert-butylphenol**.

## Quantitative Data Summary

Property	Value	Source
Molecular Weight	165.23 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	1199-46-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
EC Number	214-844-4	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	160-163 °C	<a href="#">[5]</a>
InChI Key	RPJUVNYXHUCRMG-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Canonical SMILES	CC(C)(C)C1=CC(=C(C=C1)O)N	<a href="#">[1]</a>

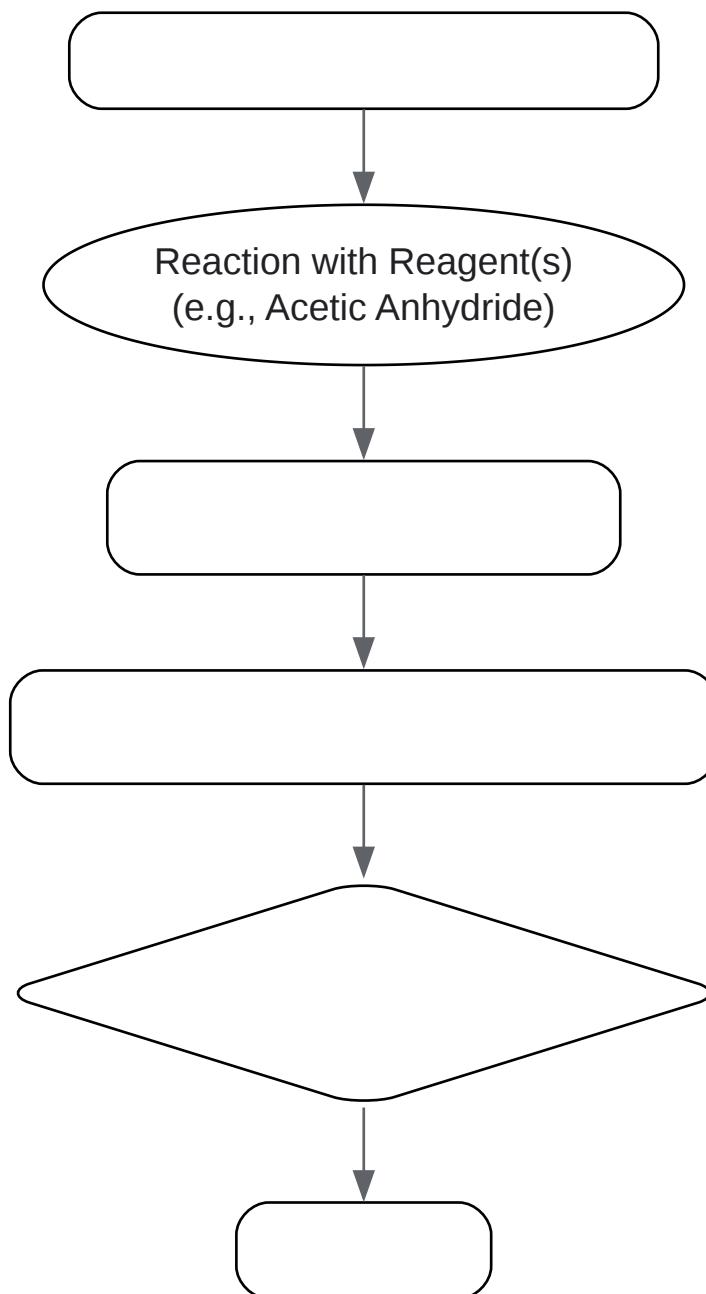
## Experimental Protocols

This section would typically include detailed methodologies for synthesis, purification, and characterization of **2-Amino-4-tert-butylphenol**. As this is a commercially available compound, relevant experimental protocols would focus on its application in further chemical synthesis. For instance, it is used as an intermediate in the synthesis of:

- N-(2-hydroxy-4-tert-butylphenyl)-acetamide: This can be synthesized by reacting **2-Amino-4-tert-butylphenol** with acetic acid anhydride. This product serves as a key intermediate for preparing uranyl-salophene derivatives used in anion-sensitive membrane sensors.
- Prolinamide phenols: These are efficient hydrophobic organocatalysts for direct asymmetric aldol reactions.

- **Poly(2-amino-4-tert-butylphenol)**: This polymer can be formed through electrochemical or chemical oxidative polymerization reactions.

A generalized experimental workflow for utilizing **2-Amino-4-tert-butylphenol** as a starting material is outlined below.



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Caption: General experimental workflow for synthesis.

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## References

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